3,4-Dihydroxy-10H-anthracen-9-one
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Overview
Description
3,4-Dihydroxy-10H-anthracen-9-one is an organic compound with the molecular formula C14H10O3. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and a ketone group at the 9 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, anthracene-9,10-dione can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processing reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of continuous flow reactors also minimizes waste generation and enhances process efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: 3,4-Dihydroxy-9,10-dihydroanthracene.
Substitution: Ethers, esters.
Scientific Research Applications
3,4-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of fluorescent whitening agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-10H-anthracen-9-one involves its interaction with various molecular targets. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: A precursor in the synthesis of 3,4-Dihydroxy-10H-anthracen-9-one.
1,8-Dihydroxy-9(10H)-anthracenone: Shares similar hydroxylation patterns but differs in the position of hydroxyl groups.
9,10-Diphenylanthracene: Used in photophysical applications but lacks the hydroxyl groups present in this compound
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3,4-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-6,15,17H,7H2 |
InChI Key |
KBOKOYAHHLPGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3)O)O |
Origin of Product |
United States |
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